molecular formula C21H34BrNO2 B13826435 2-Bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene CAS No. 40572-23-4

2-Bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene

Cat. No.: B13826435
CAS No.: 40572-23-4
M. Wt: 412.4 g/mol
InChI Key: PJJTYFZOOMXAOP-UHFFFAOYSA-N
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Description

2-Bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene is a chemical compound known for its unique structural properties It consists of a benzene ring substituted with a bromine atom, three 2,2-dimethylpropyl groups, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene typically involves the bromination of 1,3,5-tris(2,2-dimethylpropyl)benzene followed by nitration. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The nitration step involves the use of concentrated nitric acid and sulfuric acid as the nitrating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the alkyl side chains, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, potassium tert-butoxide, or ammonia in solvents like ethanol or dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Substitution: Formation of 2-hydroxy-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene or 2-amino-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene.

    Reduction: Formation of 2-bromo-1,3,5-tris(2,2-dimethylpropyl)-4-aminobenzene.

    Oxidation: Formation of carboxylic acids or ketones at the alkyl side chains.

Scientific Research Applications

2-Bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene depends on its chemical reactivity and interactions with other molecules. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively. The compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1,3,5-tris(2,2-dimethylpropyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1,3,5-Tris(2,2-dimethylpropyl)-4-nitrobenzene: Lacks the bromine atom, affecting its substitution reactions.

    2-Bromo-4-nitrobenzene: Lacks the bulky alkyl groups, leading to different steric and electronic properties.

Uniqueness

2-Bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene is unique due to the presence of both bromine and nitro groups along with bulky alkyl substituents. This combination of functional groups and steric hindrance imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

40572-23-4

Molecular Formula

C21H34BrNO2

Molecular Weight

412.4 g/mol

IUPAC Name

2-bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene

InChI

InChI=1S/C21H34BrNO2/c1-19(2,3)11-14-10-15(12-20(4,5)6)18(23(24)25)16(17(14)22)13-21(7,8)9/h10H,11-13H2,1-9H3

InChI Key

PJJTYFZOOMXAOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=CC(=C(C(=C1[N+](=O)[O-])CC(C)(C)C)Br)CC(C)(C)C

Origin of Product

United States

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